

Synthesis and characterization of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate*

Cat. No.: *B1396882*

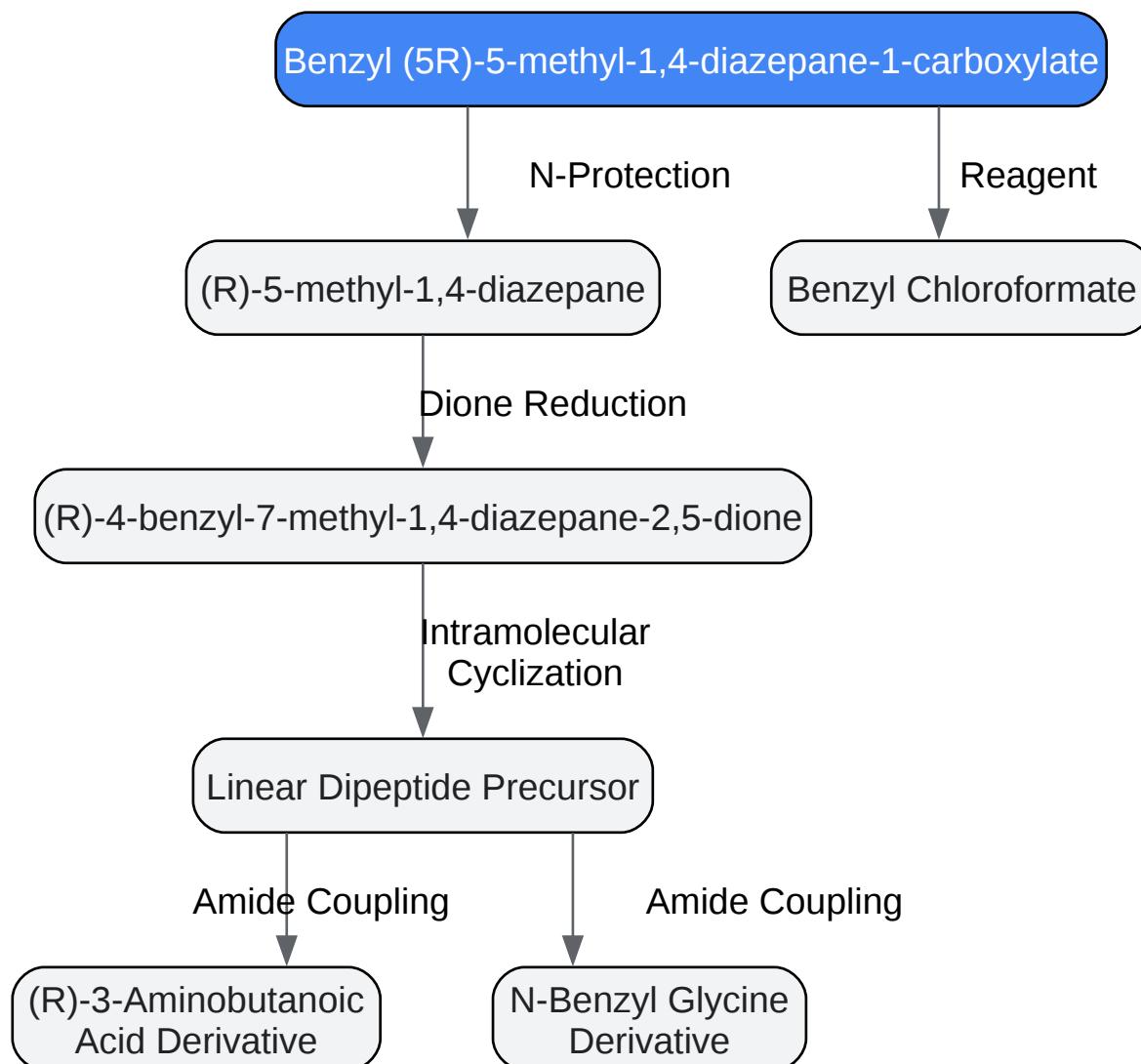
[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Characterization of **Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate** (CAS 1001401-60-0). This chiral diamine derivative is a critical building block in contemporary pharmaceutical development, most notably as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.^{[1][2]} This document details a representative synthetic pathway, discusses the critical considerations for stereochemical control and selective protection, and outlines a full suite of analytical techniques for structural verification and purity assessment. The content is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction


The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into biologically active molecules due to its conformational flexibility and ability to present substituents in a defined three-dimensional space.^[3] Derivatives of this ring system are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.^[3]

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate represents a specific, high-value incarnation of this scaffold. Its structure contains a stereocenter at the 5-position and a benzyloxycarbonyl (Cbz) protecting group on one of the two nitrogen atoms. This mono-protection strategy is fundamental, as it differentiates the two nitrogens, allowing for selective functionalization of the free secondary amine in subsequent synthetic steps, such as the acylation required to complete the synthesis of Suvorexant.^[2] This guide will elucidate a robust, literature-derived pathway for its preparation and provide a detailed framework for its comprehensive characterization.

Section 1: Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of a chiral, mono-protected diamine like the target compound hinges on a well-defined strategy. The key challenges include the construction of the seven-membered ring, the establishment of the (R)-stereocenter, and the selective differentiation of the two nitrogen atoms.

A logical retrosynthetic analysis breaks the target molecule down into simpler, more accessible precursors. The Cbz protecting group can be installed on a pre-formed diazepane ring. The diazepane ring itself can be formed via reduction of a cyclic diamide (a diazepanedione), which in turn arises from an intramolecular cyclization of a linear peptide-like precursor. This precursor can be assembled from a chiral amino acid and a protected amino acid, tracing back to commercially available starting materials.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target compound.

Causality Behind Experimental Choices:

- Chiral Pool Synthesis: The strategy begins with a chiral precursor, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, to ensure the final product has the correct stereochemistry without the need for costly chiral resolution of the final product or a racemic intermediate.^[4] While resolution of the racemic diazepane is possible, it is often lower yielding.^[5]

- Stepwise Ring Construction: Building a linear precursor and then cyclizing it is a robust and common method for forming medium-sized rings like diazepanes. This avoids potential side reactions that can occur when trying to construct the ring from two separate fragments in one pot.
- Selective Mono-Protection: The most critical strategic decision is how to protect only one of the two nitrogen atoms. After the diazepane ring is formed, the two nitrogen atoms are chemically distinct (one is secondary, the other was formerly part of the benzylamino group). However, for subsequent reactions, a stable protecting group like Cbz is introduced. The Cbz group is chosen for its stability under a variety of reaction conditions and its clean removal via catalytic hydrogenation.^[6] This is a more controlled approach than attempting to directly react a complex fragment with an unprotected diamine, which could lead to a mixture of di-substituted and unreacted starting material.

Section 2: Detailed Synthetic Protocol

The following multi-step protocol is a representative synthesis adapted from established literature procedures for the core and related structures.^{[4][7]}

Step 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate

This step involves the coupling of the chiral building block with an N-protected glycine derivative to form the linear precursor.

- To a stirred solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), methyl 2-(benzylamino)acetate (1.2 eq), 1-hydroxy-1H-benzotriazole (HOBr, 1.2 eq), and triethylamine (1.5 eq) in anhydrous DMF at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 5-6 hours until TLC analysis indicates completion.
- Partition the reaction mixture between ethyl acetate and 10% aqueous citric acid.
- Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.

Step 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

This involves deprotection of the Boc group followed by an in-situ intramolecular cyclization.

- Dissolve the crude product from Step 1 in a minimal amount of ethyl acetate and cool to 0 °C.
- Bubble anhydrous HCl gas through the solution (or add a 4M solution of HCl in dioxane) until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.
- Dissolve the salt in methanol and cool to 0 °C. Add sodium methoxide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.^[4] The basic conditions neutralize the salt and promote the intramolecular amide formation and cyclization.
- Neutralize the reaction with a saturated aqueous solution of NH_4Cl and remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane. Combine the organic extracts, dry over Na_2SO_4 , and concentrate to afford the diazepanedione intermediate.

Step 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

The cyclic diamide is reduced to the corresponding diamine.

- Prepare a suspension of Lithium Aluminum Hydride (LAH, 3.0 eq) in anhydrous THF in a flask under an inert atmosphere (N_2 or Ar) and cool to 0 °C.
- Add a solution of the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF dropwise to the LAH suspension.
- After the addition is complete, heat the reaction mixture to reflux for 8-10 hours.

- Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
- Concentrate the filtrate to yield the crude (R)-1-benzyl-5-methyl-1,4-diazepane, which can be purified by distillation or chromatography.

Step 4: Synthesis of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate

The final step is the selective protection of the less sterically hindered secondary amine.

- Dissolve the (R)-1-benzyl-5-methyl-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the solution to 0 °C.
- Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 3-4 hours.
- Wash the reaction mixture with water and then brine.
- Dry the organic layer over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product as a colorless or pale yellow oil.

Caption: High-level workflow for the synthesis of the target compound.

Section 3: Purification and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.

Purification: The final compound is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and

gradually increasing the polarity with ethyl acetate, is effective for separating the product from any unreacted starting material or di-protected byproducts.

Physicochemical Properties:

Property	Value	Reference
CAS Number	1001401-60-0	[8]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[8]
Molecular Weight	248.32 g/mol	[8]
Appearance	Colorless to pale yellow oil	[5]
IUPAC Name	Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate	[8]

Representative Spectroscopic Data:

Technique	Data Type	Expected Observation
¹ H NMR	Chemical Shift (δ)	~7.3 ppm: (m, 5H, Ar-H of Benzyl); ~5.1 ppm: (s, 2H, -O-CH ₂ -Ph); ~2.5-3.6 ppm: (m, 9H, diazepane ring protons); ~1.1 ppm: (d, 3H, -CH ₃)
¹³ C NMR	Chemical Shift (δ)	~170 ppm: (C=O of carbamate); ~137 ppm: (Ar-C quat.); ~128 ppm: (Ar-C); ~67 ppm: (-O-CH ₂ -Ph); ~40-60 ppm: (diazepane ring carbons); ~15-20 ppm: (-CH ₃)
HRMS (ESI+)	m/z	Calculated for [C ₁₄ H ₂₁ N ₂ O ₂] ⁺ (M+H) ⁺ : 249.1603; Found: 249.xxxx
FT-IR	Wavenumber (cm ⁻¹)	~2950 cm ⁻¹ : (C-H stretch); ~1690 cm ⁻¹ : (C=O stretch, carbamate); ~1420 cm ⁻¹ : (C-N stretch); ~1250 cm ⁻¹ : (C-O stretch)
Chiral HPLC	Retention Time	A single peak should be observed on a suitable chiral column, confirming high enantiomeric excess (>99% ee).

Self-Validating Protocol Insights:

- ¹H NMR Spectroscopy: The integration of the proton signals serves as an internal validation. The aromatic protons of the benzyl group should integrate to 5H, the benzylic methylene to 2H, and the methyl doublet to 3H. The complex multiplet for the nine diazepane ring protons should also be consistent. The presence of two distinct sets of signals for the Cbz group or the diazepane ring could indicate rotational isomers (rotamers) due to the amide bond, which is a common and expected phenomenon.

- High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The measured mass should match the theoretical mass to within 5 ppm, providing a high degree of confidence in the molecular formula and ruling out compounds of a different composition.
- Chiral Analysis: For a compound intended for pharmaceutical use, confirming enantiomeric purity is non-negotiable. This is achieved using a specialized HPLC system with a chiral stationary phase. The protocol is self-validating by running a sample of the racemic version of the compound first to determine the retention times of both the (R) and (S) enantiomers. The synthesized chiral product should then show only one of these two peaks, with the area of the minor enantiomer peak being below the required threshold (typically <0.5%).

Section 4: Safety, Handling, and Storage

- Safety: The synthesis should be performed in a well-ventilated fume hood by trained personnel. Reagents such as Lithium Aluminum Hydride are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere. Benzyl chloroformate is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
- Handling: The final product is an oil. Handle with care to avoid contact with skin and eyes.
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent degradation.^[7]

Conclusion

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate is a valuable chiral building block whose synthesis requires a careful, multi-step approach. The strategy outlined in this guide, which leverages a chiral pool starting material and proceeds through a cyclization/reduction sequence followed by selective N-protection, represents a robust and logical pathway to the target molecule. The comprehensive characterization protocol, employing a suite of orthogonal analytical techniques, ensures that the identity, purity, and stereochemical integrity of the final compound can be rigorously verified. Mastery of this synthesis provides access to a key intermediate for the development of important therapeutics like Suvorexant, underscoring the synergy between synthetic chemistry and modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb... [cymitquimica.com]
- 2. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 3. benthamscience.com [benthamscience.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and characterization of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1396882#synthesis-and-characterization-of-benzyl-5r-5-methyl-1-4-diazepane-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com